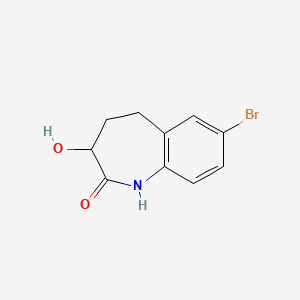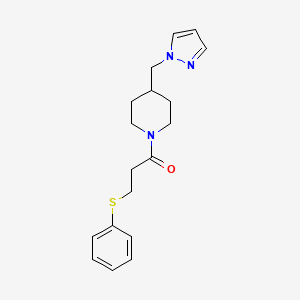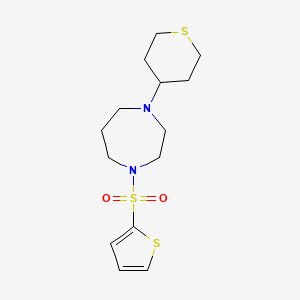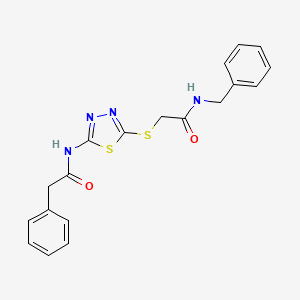
7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one is a compound belonging to the class of benzazepines, which are heterocyclic compounds containing a seven-membered ring with nitrogen. This compound is known for its potential biological activities and is used as an intermediate in the synthesis of various pharmaceuticals .
Mécanisme D'action
Target of Action
The primary targets of 7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one are currently unknown. This compound belongs to the class of benzazepines, which are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Benzazepines, in general, are known to interact with their targets by binding to specific sites, thereby modulating the activity of these targets .
Biochemical Pathways
Benzazepines have been shown to influence a variety of biochemical pathways, including those involved in cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure .
Pharmacokinetics
It is known that the compound is a powder at room temperature, suggesting that it could be administered orally .
Result of Action
Benzazepines have been shown to have a variety of effects, including antibacterial activity, sodium channel blocking, and inhibition of squalene synthase, which makes them safe and effective in the treatment of hyperlipidemia .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-3,4-dihydro-N-hydroxy-(2H)-naphthalimide.
Reaction with Polyphosphoric Acid: The starting material is added to heated melted polyphosphoric acid at 60°C with stirring. The reaction is insulated and allowed to proceed for 20 hours.
Hydrolysis: The reaction mixture is then added dropwise to water to carry out hydrolysis.
Purification: The crude product is washed, and then methanol and activated carbon are added for decolorization.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups .
Applications De Recherche Scientifique
7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting cardiovascular diseases and hypertension.
Industry: The compound is used in the development of new materials and chemical processes
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: This compound is similar in structure but lacks the hydroxy group at the 3-position.
7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ol: Another similar compound with a different ring structure and functional groups
Uniqueness
7-Bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxy group at the 3-position and bromine at the 7-position make it a valuable intermediate in various synthetic and research applications .
Propriétés
IUPAC Name |
7-bromo-3-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c11-7-2-3-8-6(5-7)1-4-9(13)10(14)12-8/h2-3,5,9,13H,1,4H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGBCFLMWJJIKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)NC(=O)C1O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2916760.png)
![1-Benzyl-1-(4-bromobenzyl)-3-[4-(tert-butyl)benzyl]piperidinium bromide](/img/structure/B2916761.png)
![1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-(4-fluorobenzyl)oxime](/img/structure/B2916762.png)

![4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B2916766.png)
![2-ethyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2916767.png)



![10-(2,2-Dimethylpropyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2916773.png)
![Spiro[3-azaindoline-2,1'-cyclohexane]](/img/structure/B2916774.png)
![N-(2H-1,3-BENZODIOXOL-5-YL)-2-({5-[2-(1,3-BENZOTHIAZOL-2-YL)ETHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2916775.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2916777.png)

